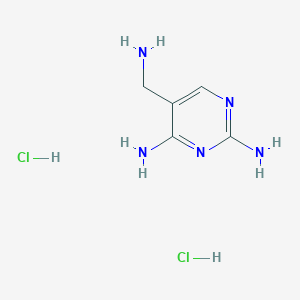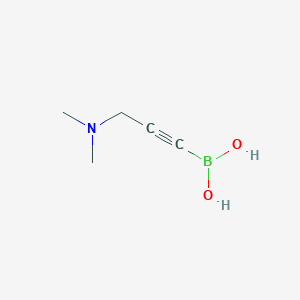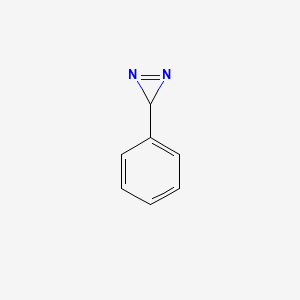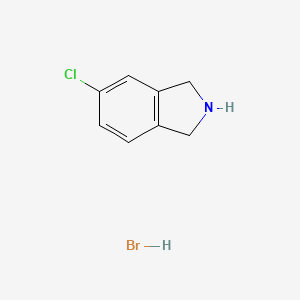
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride: is an organic compound with the molecular formula C5H11Cl2N5 and a molecular weight of 212.08 g/mol . It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific chemical properties .
Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Comparaison Avec Des Composés Similaires
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also belongs to the class of aminopyrimidines and has similar chemical properties.
4,5-Diaminopyrimidine: Another aminopyrimidine derivative with comparable reactivity and applications.
Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C5H11Cl2N5 |
|---|---|
Poids moléculaire |
212.08 g/mol |
Nom IUPAC |
5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H |
Clé InChI |
RRHFWLWUPKMTTR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)N)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)




![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)

